![molecular formula C15H24ClNO4 B1655318 diethyl-[2-[2-(4-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride CAS No. 34666-20-1](/img/structure/B1655318.png)
diethyl-[2-[2-(4-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
diethyl-[2-[2-(4-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride is a chemical compound with a complex structure that includes both aromatic and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-[2-[2-(4-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride typically involves the esterification of (p-Methoxyphenoxy)acetic acid with 2-(diethylamino)ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency in the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
diethyl-[2-[2-(4-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized under strong oxidative conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, diethyl-[2-[2-(4-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and chemical entities.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the development of probes or as a reagent in biochemical assays.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may be investigated for its effects on specific biological pathways or as a precursor for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of diethyl-[2-[2-(4-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active (p-Methoxyphenoxy)acetic acid, which may interact with enzymes or receptors in biological systems. The diethylaminoethyl group can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
(p-Methoxyphenoxy)acetic acid: The parent compound without the ester group.
2-(Diethylamino)ethanol: The alcohol component used in the esterification process.
Phenoxyacetic acid derivatives: Compounds with similar aromatic and ester functional groups.
Uniqueness
diethyl-[2-[2-(4-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride is unique due to the combination of its aromatic, ester, and diethylaminoethyl groups. This combination imparts specific chemical and physical properties that make it suitable for a wide range of applications in scientific research and industry.
Properties
CAS No. |
34666-20-1 |
|---|---|
Molecular Formula |
C15H24ClNO4 |
Molecular Weight |
317.81 g/mol |
IUPAC Name |
diethyl-[2-[2-(4-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride |
InChI |
InChI=1S/C15H23NO4.ClH/c1-4-16(5-2)10-11-19-15(17)12-20-14-8-6-13(18-3)7-9-14;/h6-9H,4-5,10-12H2,1-3H3;1H |
InChI Key |
NIRGWRLJNMZXNA-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCOC(=O)COC1=CC=C(C=C1)OC.[Cl-] |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)COC1=CC=C(C=C1)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Ethyl-8-methyl-10,12-diphenyl-3-oxa-5,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-triene-7,11,13-trione](/img/structure/B1655236.png)
![4,8-Dimethyl-10,12-diphenyl-3-oxa-5,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-triene-7,11,13-trione](/img/structure/B1655237.png)
![4-Ethyl-10,12-dimethyl-8-phenyl-3-oxa-5,8,10,12-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4-triene-7,11,13-trione](/img/structure/B1655238.png)
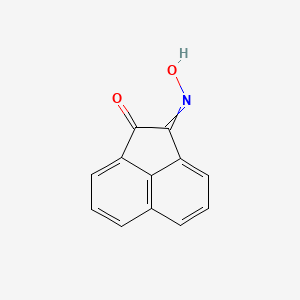
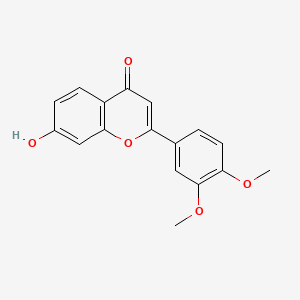
![N~1~-{1-[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-N~1~-methyl-3-(trifluoromethyl)benzamide](/img/structure/B1655242.png)
![2-[[4-[[(2-Hydroxyphenyl)methylideneamino]methyl]cyclohexyl]methyliminomethyl]phenol](/img/structure/B1655243.png)
![Acetonitrile, [(4-methoxyphenyl)azo][(4-methoxyphenyl)hydrazono]-](/img/structure/B1655245.png)
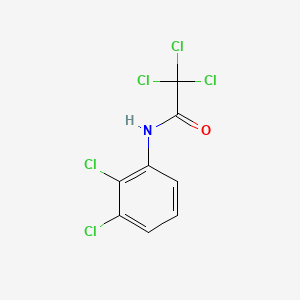
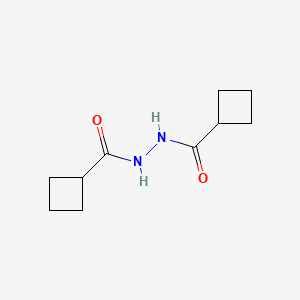
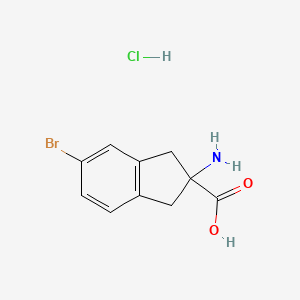
![11-Methyl-11b-phenyl-1,2,3,4,5,6-hexahydroindolizino[8,7-b]indol-4-ium;chloride](/img/structure/B1655252.png)
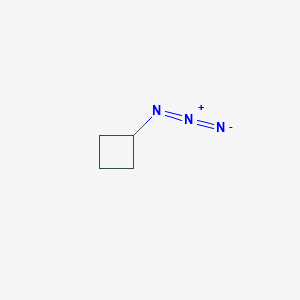
![Dimethyl tetracyclo[6.6.2.0(2,7).0(9,14)]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylate](/img/structure/B1655258.png)
